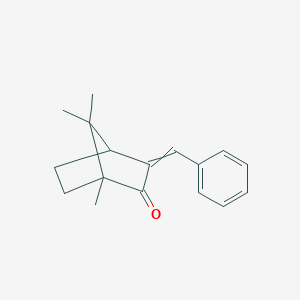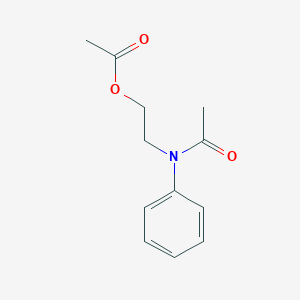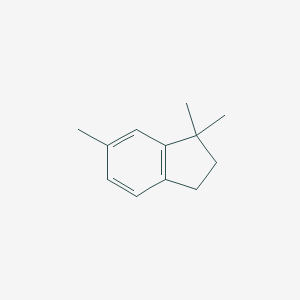
3,3,5-trimethyl-1,2-dihydroindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5-trimethyl-1,2-dihydroindene is an organic compound with the molecular formula C12H16 It is a derivative of indene, characterized by the presence of three methyl groups attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions: 3,3,5-trimethyl-1,2-dihydroindene can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through a solution of the indene derivative in an appropriate solvent.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of indene derivatives. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions: 3,3,5-trimethyl-1,2-dihydroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting the compound to its fully saturated form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3,3,5-trimethyl-1,2-dihydroindene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3,5-trimethyl-1,2-dihydroindene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
3,3,5-trimethyl-1,2-dihydroindene can be compared to other indene derivatives:
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-: Similar structure but with different methyl group positions, leading to variations in chemical reactivity and applications.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks one methyl group, resulting in different physical and chemical properties.
Indane: The parent compound without any methyl substitutions, used as a reference for understanding the effects of methylation on indene derivatives.
特性
CAS番号 |
14276-95-0 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
3,3,5-trimethyl-1,2-dihydroindene |
InChI |
InChI=1S/C12H16/c1-9-4-5-10-6-7-12(2,3)11(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
OEAUYEGWUJMPQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
正規SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


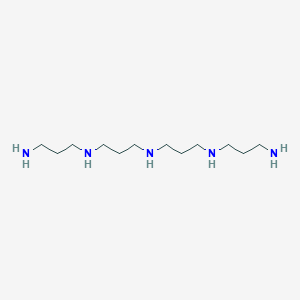
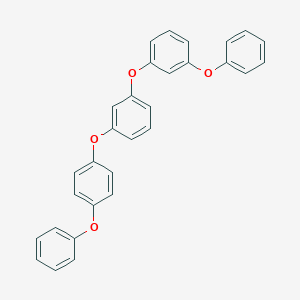
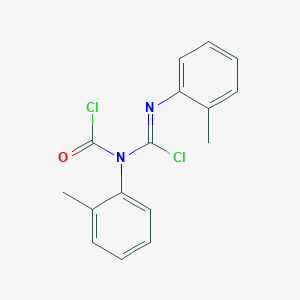
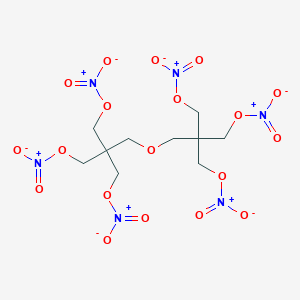
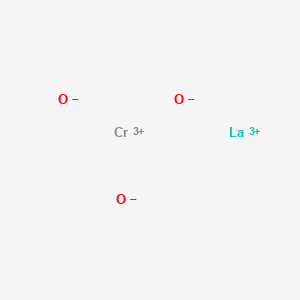
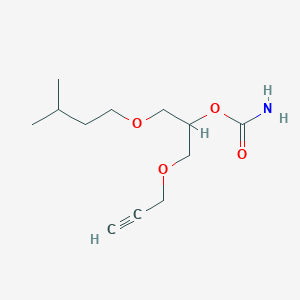
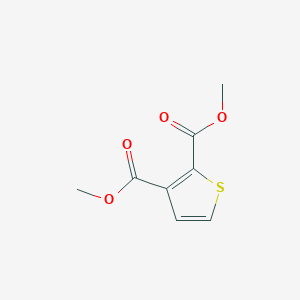
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
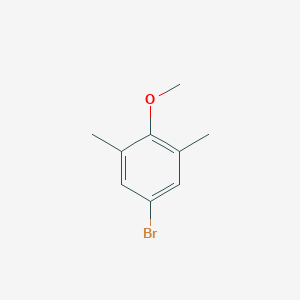
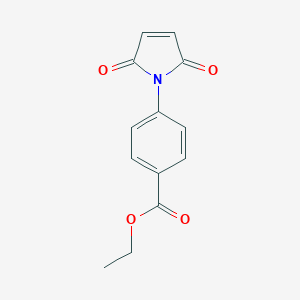
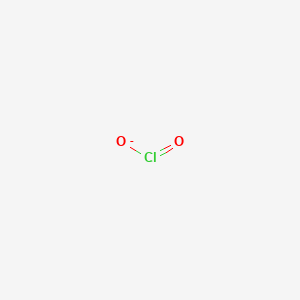
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
